Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol
Overview
Description
Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol is a useful research compound. Its molecular formula is C20H25NO7 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({3-[4-(benzyloxy)phenoxy]propyl}amino)ethanol ethanedioate (salt) is 391.16310214 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterisation
- Research on the synthesis, photophysical characterisation, and photostability of NIR probes, including those with aliphatic, aromatic, and chlorinated terminals, indicates the potential of such compounds in developing stable, long-wavelength fluorescent markers for bioimaging and analytical purposes (Raju et al., 2016).
Renewable Chemical Production
- Studies on engineering Escherichia coli for renewable production of benzyl alcohol showcase the possibility of using microbial biosynthesis for generating valuable chemicals from renewable resources, hinting at the broader potential for similar chemical compounds in sustainable production processes (Pugh et al., 2015).
Benzylation Methods
- The development of a stable, neutral organic salt for the benzylation of alcohols demonstrates the utility of specific chemical compounds in organic synthesis, potentially offering a straightforward method for modifying alcohol groups in various substrates (Poon & Dudley, 2006).
Coordination Chemistry and Corrosion Inhibition
- Research into the versatile coordination behaviour of Schiff base compounds with various metal ions and their corrosion inhibition properties highlights the potential applications of similar compounds in materials science, particularly in protecting metals from corrosion (Mishra et al., 2015).
Polymer Science
- Studies on the use of phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation indicate the importance of specific chemical functionalities in developing new materials with desirable thermal and mechanical properties (Trejo-Machin et al., 2017).
Properties
IUPAC Name |
oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.C2H2O4/c20-13-12-19-11-4-14-21-17-7-9-18(10-8-17)22-15-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-3,5-10,19-20H,4,11-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMBCAWLOGTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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